1-(4-Pyridyl)-2-pyrrolidinone

Antimalarial Plasmodium falciparum PRS inhibition

1-(4-Pyridyl)-2-pyrrolidinone, systematically named 1-(pyridin-4-yl)pyrrolidin-2-one, is a heterocyclic building block (C₉H₁₀N₂O, MW 162.19 g/mol) that serves as the pharmacophoric core of a novel class of ATP‑mimetic prolyl‑tRNA synthetase (PRS) inhibitors with demonstrated antimalarial and anti‑Toxoplasma activity. The compound positions the pyrrolidin‑2‑one lactam directly at the N‑1 atom of the pyridine ring, creating a distinct electronic and steric environment that is foundational to the scaffold's biological target engagement.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 82132-17-0
Cat. No. B13699310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Pyridyl)-2-pyrrolidinone
CAS82132-17-0
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=NC=C2
InChIInChI=1S/C9H10N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h3-6H,1-2,7H2
InChIKeyOWZZDIPYCPKKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Pyridyl)-2-pyrrolidinone (CAS 82132-17-0): Core Scaffold for Antimalarial Prolyl-tRNA Synthetase Inhibitors – Procurement and Selection Guide


1-(4-Pyridyl)-2-pyrrolidinone, systematically named 1-(pyridin-4-yl)pyrrolidin-2-one, is a heterocyclic building block (C₉H₁₀N₂O, MW 162.19 g/mol) that serves as the pharmacophoric core of a novel class of ATP‑mimetic prolyl‑tRNA synthetase (PRS) inhibitors with demonstrated antimalarial and anti‑Toxoplasma activity [1][2]. The compound positions the pyrrolidin‑2‑one lactam directly at the N‑1 atom of the pyridine ring, creating a distinct electronic and steric environment that is foundational to the scaffold's biological target engagement [1].

Target Engagement: ATP-mimetic prolyl-tRNA synthetase inhibition
Research Models: P. falciparum, T. gondii parasite assays
Use Context: Scaffold for antimalarial/anti-Toxoplasma lead optimization and chemical probe studies

Why Generic Substitution Fails for 1-(4-Pyridyl)-2-pyrrolidinone: Positional Isomer and Scaffold Comparisons


Simple positional isomer substitution (e.g., 2‑pyridyl or 3‑pyridyl analogs) or switching to the C‑4 regioisomer 4‑(pyridin‑4‑yl)pyrrolidin‑2‑one cannot replicate the binding mode of 1‑(4‑pyridyl)‑2‑pyrrolidinone. The N‑1 linkage places the pyrrolidinone carbonyl in a geometry complementary to the ATP‑binding pocket of apicomplexan PRS, as validated by high‑resolution crystal structures of drug–enzyme complexes showing resistance mutations (T477A, T592S) proximal to the scaffold termini [1]. The 2‑ and 3‑pyridyl isomers alter the nitrogen lone‑pair orientation, disrupting metal‑coordination capacity, while the C‑4 regioisomer shifts the hydrogen‑bonding network, resulting in loss of target engagement [2].

Target Scaffold
Potential Substitute
Mismatch Impact
1-(4-Pyridyl)-2-pyrrolidinone
2-pyridyl isomer
Alters nitrogen lone-pair orientation; disrupts ATP-pocket metal coordination
1-(4-Pyridyl)-2-pyrrolidinone
3-pyridyl isomer
Shifts hydrogen-bond network; loss of target engagement geometry
1-(4-Pyridyl)-2-pyrrolidinone
C‑4 regioisomer (4-(pyridin‑4‑yl)pyrrolidin‑2‑one)
Carbonyl orientation change may prevent ATP-mimetic binding; reported resistance mutation context (T477A, T592S) not replicable

1-(4-Pyridyl)-2-pyrrolidinone: Quantitative Head-to-Head Evidence for Differentiated Procurement


Nanomolar Potency Against Drug-Resistant Plasmodium falciparum Blood Stages

The frontrunner derivative (compound 1) built on the 1-(4-pyridyl)-2-pyrrolidinone scaffold exhibited an IC₅₀ of 10 nM against the Pf3D7 strain in a 72‑h DAPI growth inhibition assay, while the active S‑enantiomer (1‑S) achieved IC₅₀ values of 13 nM and 9 nM against NF54 and NF175 liver schizonts, respectively [1]. In the same assays, the established antimalarials chloroquine and artesunate showed IC₅₀ values of 23 nM and 0.5 nM, respectively [1]. Notably, no cross‑resistance was observed against strains resistant to chloroquine (Dd2), artesunate, or other known antimalarials, a differentiation not offered by aminoquinoline or artemisinin chemotypes [1].

Blood‑stage activity
Head‑to‑head
IC₅₀ 10 nM (Pf3D7); 1‑S: 13 nM (NF54 liver schizonts), 9 nM (NF175)
Supports antimalarial lead evaluation
No cross‑resistance in Dd2, K1, 7G8 strains; ~2.3‑fold more potent than chloroquine in same assay
Antimalarial Plasmodium falciparum PRS inhibition

Selectivity Over Human Cells: >50‑Fold Therapeutic Window

Compound 1 demonstrated a selectivity index (SI) >50 against HEK293 cells (CC₅₀ = 769 nM vs Pf3D7 IC₅₀ = 10 nM) [1]. In the Toxoplasma series, the PPL scaffold derivatives L95–L97, L35, and L36 exhibited potent inhibition at the cellular (T. gondii parasites) and enzymatic (TgPRS) levels compared to human counterparts, with measured selectivity indices confirming preferential parasite enzyme targeting [2]. In contrast, the known PRS inhibitor halofuginone displays potent activity but also significant human PRS cross‑inhibition, complicating therapeutic windows [1][2].

Selectivity index
Cross‑study
SI > 50 (HEK293 CC₅₀ 769 nM / Pf3D7 IC₅₀ 10 nM)
Reported selectivity window context
≥10‑fold wider than halofuginone in comparable assays; PPL series shows preferential parasite PRS targeting
Selectivity Cytotoxicity Therapeutic index

Causal Prophylaxis Potential: Liver‑Stage Activity Without Gametocyte Killing

Compound 1‑S potently inhibited Plasmodium liver schizont formation with IC₅₀ values of 13 nM (NF54) and 9 nM (NF175) but showed no activity against stage V gametocytes or gamete formation at 1 µM [1]. This profile selectively targets the asymptomatic liver stage, positioning the scaffold for causal prophylaxis rather than transmission blocking. By comparison, atovaquone (a clinical causal prophylactic) displays liver‑stage activity but with a faster killing rate, whereas the 1-(4-pyridyl)-2-pyrrolidinone scaffold exhibits a slower parasiticidal profile, potentially extending the prophylactic window [1].

Liver‑stage profile
Cross‑study
1‑S liver schizont IC₅₀ 13 nM (NF54), 9 nM (NF175); gametocyte activity >1 µM
Supports liver‑stage research models
No gametocyte killing; extends prophylactic window relative to atovaquone; causal prophylaxis research context
Causal prophylaxis Liver schizont Life‑cycle profiling

In Vitro DMPK Profile: Permeability and Metabolic Stability Baseline

Compound 1, representing the 1-(4-pyridyl)-2-pyrrolidinone scaffold, was profiled in vitro: human liver microsome (HLM) clearance 55 µL/min/mg protein, rat LM 39 µL/min/mg, aqueous solubility <1.6 µg/mL at pH 6.5, and LogD 4.1 [1]. In Caco‑2 monolayers, apical‑to‑basolateral Papp was 22 × 10⁻⁶ cm/s with no evidence of efflux transport [1]. Compared to close analog 2 (HLM 41 µL/min/mg, solubility 3.1–6.3 µg/mL, LogD 3.2), the scaffold's DMPK liabilities are quantifiable and addressable through polarity‑enhancing substitutions [1]. CYP inhibition: CYP2C9 IC₅₀ 3.4 µM, CYP3A4 IC₅₀ 2.4 µM, CYP1A2 and CYP2C19 >20 µM, indicating manageable drug–drug interaction risk at this stage [1].

DMPK baseline
Head‑to‑head
HLM CL 55 µL/min/mg; rLM CL 39; solubility < 2 µg/mL (pH 6.5); LogD 3.2
ADME optimization starting point
Caco‑2 permeability favorable (no efflux); solubility and microsomal stability require review
DMPK Microsomal stability Caco-2 permeability

Crystal Structure‑Guided Binding Mode: ATP‑Mimetic Validation Against PRS

High‑resolution crystal structures of the 1-(pyridin-4-yl)pyrrolidin-2-one scaffold bound to Toxoplasma gondii PRS confirmed an ATP‑mimetic binding mode distinct from the allosteric inhibition exerted by halofuginone [1]. Resistance mutations T477A and T592S map proximal to the scaffold termini and not to the ATP, tRNA, or L‑proline subsites, providing a structural rationale for the scaffold's differentiated resistance profile [1]. The PPL series exhibited potent enzymatic inhibition of TgPRS with selectivity over human PRS, a feature not shared by halofuginone, which targets both parasite and human PRS [1][2].

Binding mode
Class‑level
ATP‑mimetic TgPRS co‑crystal; resistance mutations T477A/T592S proximal to scaffold
Structure‑based optimization rationale
Differentiated from allosteric halofuginone; enzymatic selectivity over human PRS >10‑fold
Crystal structure ATP-mimetic Toxoplasma gondii

1-(4-Pyridyl)-2-pyrrolidinone: Optimal Research and Industrial Application Scenarios


Antimalarial Lead Optimization Campaigns Targeting Prolyl-tRNA Synthetase

The scaffold serves as the validated starting point for structure‑based optimization of Plasmodium PRS inhibitors. With frontrunner IC₅₀ values in the low‑nanomolar range against multidrug‑resistant strains and a selectivity index >50 over human cells, medicinal chemistry teams can focus on improving solubility (<1.6 µg/mL) and microsomal stability (HLM CL 55 µL/min/mg) while maintaining the ATP‑mimetic binding mode confirmed by co‑crystal structures [1][2].

Causal Antimalarial Prophylaxis Agent Development

The potent liver‑stage activity (IC₅₀ 9–13 nM) combined with the absence of gametocyte killing makes the scaffold particularly suited for causal prophylactic indications, where blocking the asymptomatic liver stage is the primary therapeutic goal. The slow killing profile, while a liability for acute treatment, extends the prophylactic coverage window [1].

Anti‑Toxoplasmosis Drug Discovery Leveraging ATP‑Mimetic Mechanism

The PPL scaffold's validated binding to Toxoplasma gondii PRS, with enzymatic and cellular potency exceeding that against human PRS, positions it as a starting point for toxoplasmosis therapeutics. The identified resistance mutations (T477A, T592S) provide structural guidance for designing analogs that evade resistance emergence [2].

Chemical Biology Tool Compound for Apicomplexan PRS Functional Studies

The scaffold's ATP‑mimetic mechanism and availability of co‑crystal structures make it a suitable chemical probe for dissecting PRS function in apicomplexan parasites. Its selectivity profile (SI >50) and the conditional knockdown hypersensitivity data support use in target validation studies [1][2].

Application
Selection Property
Validation Focus
Antimalarial lead optimization
PRS inhibition scaffold activity
Multidrug‑resistant strain response; solubility optimization
Causal prophylaxis research
Liver‑stage selectivity
Liver schizont model response; gametocyte inactivity confirmation
Anti‑Toxoplasmosis probe development
ATP‑mimetic TgPRS binding
TgPRS enzymatic assay; resistance mutation context (T477A, T592S)
Chemical biology target validation
Co‑crystal structure availability
Target engagement studies; selectivity over human PRS
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